2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one
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Overview
Description
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is fused with a triazole ring and a nitro group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition, between an alkyne and an azide.
Nitration: The nitro group can be introduced through nitration reactions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one depends on its specific interactions with molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2-(1H-1,2,3-triazol-5-yl)-6-nitro-: Lacks the methyl group on the triazole ring.
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-amino-: Contains an amino group instead of a nitro group.
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-hydroxy-: Contains a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group and the specific substitution pattern in 2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one imparts unique chemical and biological properties, distinguishing it from similar compounds
Properties
CAS No. |
131924-52-2 |
---|---|
Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-9(6-13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
InChI Key |
PVYDWLAWQPBHFH-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
131924-52-2 | |
Synonyms |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
Origin of Product |
United States |
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